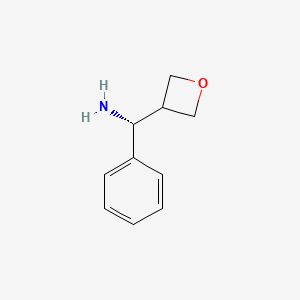

(R)-Oxetan-3-yl(phenyl)methanamine

Description

Properties

IUPAC Name |

(R)-oxetan-3-yl(phenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10(9-6-12-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNUGGQHIQAFPE-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CO1)[C@H](C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Chiral Amine Chemistry and Heterocyclic Scaffolds

Chiral amines are fundamental building blocks in the synthesis of numerous biologically active molecules and advanced materials. The stereochemistry of these amines is often crucial for their function, influencing their binding affinity to target proteins and other macromolecules. (R)-Oxetan-3-yl(phenyl)methanamine is a prime example of a chiral amine where the stereocenter is directly attached to both a phenyl group and a heterocyclic system.

The presence of the oxetane (B1205548) ring, a four-membered ether, introduces a heterocyclic scaffold that imparts specific properties to the molecule. Heterocyclic compounds are a major focus of medicinal chemistry due to their prevalence in natural products and pharmaceuticals. The oxetane ring in this particular molecule is a relatively small, polar, and three-dimensional motif. nih.gov This combination of a chiral center and a heterocyclic ring makes this compound a valuable scaffold for the development of new chemical entities with potentially unique biological activities and physicochemical properties.

Significance of Oxetane Containing Moieties in Contemporary Chemical Research

The oxetane (B1205548) moiety has seen a resurgence of interest in recent years, particularly in medicinal chemistry and drug discovery. Initially, concerns about the ring strain and potential instability of four-membered heterocycles limited their use. However, extensive research has demonstrated that the oxetane ring can offer significant advantages when incorporated into larger molecules. acs.orgacs.org

One of the key benefits of the oxetane ring is its ability to modulate the physicochemical properties of a compound. nih.gov For instance, the incorporation of an oxetane can lead to:

Improved Aqueous Solubility: The polar nature of the oxetane's ether oxygen can enhance the solubility of a molecule, a critical factor for drug development. enamine.net Replacing a non-polar group like a gem-dimethyl group with an oxetane can increase aqueous solubility by a significant margin.

Modulation of Lipophilicity and Metabolic Stability: Oxetanes can serve as less lipophilic and more metabolically stable alternatives to gem-dimethyl groups. enamine.net The oxetane ring can also block metabolically susceptible positions in a molecule, thereby improving its metabolic profile. acs.org

Influence on Amine Basicity: The electron-withdrawing inductive effect of the oxetane's oxygen atom can reduce the basicity (pKaH) of a nearby amine group. nih.govacs.org This can be advantageous in drug design for fine-tuning the ionization state of a molecule at physiological pH.

Increased Three-Dimensionality: The non-planar structure of the oxetane ring adds to the three-dimensional character of a molecule, which can lead to better binding interactions with biological targets. nih.gov

The oxetane ring is also considered a bioisostere of carbonyl groups, meaning it can mimic the steric and electronic properties of a carbonyl group while offering improved metabolic stability. nih.govacs.org This has led to the widespread adoption of oxetane-containing building blocks in medicinal chemistry programs. acs.org

Overview of Academic Research Trajectories for R Oxetan 3 Yl Phenyl Methanamine

Academic research involving (R)-Oxetan-3-yl(phenyl)methanamine and related structures primarily focuses on their synthesis and application as building blocks in the construction of more complex molecules. The development of efficient and stereoselective synthetic routes to chiral oxetanes is an active area of investigation.

Key research trajectories include:

Asymmetric Synthesis: Developing methods to produce the (R)-enantiomer of oxetan-3-yl(phenyl)methanamine (B6290111) with high enantiomeric purity is a significant focus. This often involves the use of chiral catalysts or chiral auxiliaries.

Methodology Development: Researchers are exploring novel reactions to introduce the oxetane (B1205548) moiety into various molecular frameworks. This includes photochemical methods like the Paternò-Büchi reaction, which involves the cycloaddition of a carbonyl compound and an alkene to form an oxetane. researchgate.net

Library Synthesis: this compound and similar chiral oxetanes are used as building blocks in the creation of libraries of diverse compounds for high-throughput screening in drug discovery programs. enamine.net The unique conformational constraints and physicochemical properties imparted by the oxetane ring make these libraries valuable for identifying new lead compounds.

While specific research on this compound is often part of broader studies on oxetane-containing compounds, its distinct combination of features makes it a noteworthy subject in the ongoing exploration of novel chemical space.

An in-depth analysis of the synthetic methodologies for producing the chiral amine this compound reveals a variety of chemical strategies. These approaches range from the construction of the core oxetane structure to the stereoselective introduction of the amine group. The synthesis can be broadly categorized into established routes that produce racemic mixtures and more advanced enantioselective methods that yield the desired (R)-enantiomer directly or through resolution.

Derivatization and Functionalization Strategies of R Oxetan 3 Yl Phenyl Methanamine

Modifications at the Amine Functionality

The primary amine of (R)-Oxetan-3-yl(phenyl)methanamine is a potent nucleophile, making it a prime site for a variety of functionalization reactions. These modifications are fundamental for introducing diverse substituents and altering the molecule's physicochemical properties.

Amide, Sulfonamide, and Urea Formation

The primary amine readily undergoes acylation, sulfonylation, and reaction with isocyanates to form the corresponding amides, sulfonamides, and ureas. These reactions are typically high-yielding and proceed under mild conditions.

Amide formation is commonly achieved by reacting the amine with an acyl chloride or a carboxylic acid activated with a coupling agent. The reaction with acyl chlorides is often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl byproduct. Alternatively, standard peptide coupling reagents such as HATU or EDC can facilitate amide bond formation directly from carboxylic acids. acs.org

Sulfonamides are synthesized by reacting the amine with a sulfonyl chloride, typically in the presence of a base like pyridine (B92270) or TEA. cbijournal.com This reaction provides access to a class of compounds known for their prevalence in pharmaceuticals. nih.govacs.org

Urea formation occurs upon treatment of the amine with an isocyanate. This reaction is generally very efficient and often requires no catalyst, proceeding smoothly at room temperature in a suitable solvent. commonorganicchemistry.comwikipedia.org Alternatively, reagents like triphosgene (B27547) or potassium isocyanate can be used with the amine to generate ureas. commonorganicchemistry.comrsc.org

Table 1: Representative Reactions at the Amine Functionality

| Functionalization | Reagent Type | General Conditions | Product Structure |

| Amidation | Acyl Chloride (R-COCl) | Base (e.g., TEA, Pyridine), Aprotic Solvent (e.g., DCM, THF) | |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Pyridine, TEA), Aprotic Solvent (e.g., DCM) | |

| Urea Formation | Isocyanate (R-N=C=O) | Aprotic Solvent (e.g., THF, DMF), Room Temperature |

N-Alkylation and N-Arylation Reactions

Expanding the substitution on the nitrogen atom can be achieved through N-alkylation and N-arylation reactions, leading to secondary and tertiary amines.

N-Alkylation can be performed via direct reaction with alkyl halides. However, this method can suffer from a lack of selectivity, often leading to over-alkylation. A more controlled approach is reductive amination , where the primary amine is reacted with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (B8407120) or benzylamine-borane. d-nb.infotandfonline.comnih.gov This method provides clean conversion to the desired secondary or tertiary amine. csic.esresearchgate.net

N-Arylation introduces an aromatic ring onto the nitrogen atom. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide and the amine, which allows for the formation of N-aryl bonds under relatively mild conditions. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org Another significant method is the Chan-Lam coupling, which uses a copper catalyst to couple the amine with an arylboronic acid, often under aerobic conditions. organic-chemistry.orgnih.govresearchgate.netnih.gov

Table 2: N-Alkylation and N-Arylation Strategies

| Reaction | Coupling Partner | Catalyst/Reagent | General Conditions | Product Type |

| Reductive Amination | Aldehyde (R'-CHO) or Ketone (R'R''C=O) | Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd) | Methanol or DCE, Room Temp | Secondary/Tertiary Alkylamine |

| Buchwald-Hartwig Amination | Aryl Halide (Ar-X) | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Toluene or Dioxane, Heat | Secondary Arylamine |

| Chan-Lam Coupling | Arylboronic Acid (Ar-B(OH)₂) | Cu Catalyst (e.g., Cu(OAc)₂), Base | Methanol or DCM, Air | Secondary Arylamine |

Transformations on the Phenyl Ring

The phenyl group of the molecule is amenable to classic aromatic functionalization reactions, enabling the introduction of substituents that can modulate electronic properties and provide handles for further coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

To participate in transition metal-catalyzed cross-coupling reactions, the phenyl ring must first be functionalized with a suitable group, typically a halide (e.g., Br, I) or a triflate. This is usually achieved via the electrophilic substitution methods described above (Section 4.2.1).

The Suzuki coupling reaction is a versatile palladium-catalyzed method for forming carbon-carbon bonds by coupling an aryl halide with an organoboron reagent, such as a boronic acid or ester. beilstein-journals.org A halogenated derivative of this compound (with the amine likely protected) can be coupled with various aryl or vinyl boronic acids to introduce new carbon-based substituents.

The Buchwald-Hartwig amination can also be applied in this context. youtube.com An aryl halide derivative of the parent molecule can be coupled with a different primary or secondary amine, using a palladium catalyst, to synthesize more complex diaryl or alkyl-aryl amine structures. This demonstrates the versatility of the reaction, which can be used to either arylate the parent amine (as in Sec 4.1.2) or to aminate a halogenated version of the parent molecule.

Table 4: Cross-Coupling Reactions on a Halogenated Phenyl Ring Derivative

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic Acid (Ar'-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl derivative |

| Buchwald-Hartwig Amination | Amine (R'R''NH) | Pd₂(dba)₃, Ligand, Base (e.g., NaOtBu) | N-substituted aryl amine |

Regioselective Functionalization of the Oxetane (B1205548) Ring

The oxetane ring, a four-membered cyclic ether, possesses significant ring strain (approximately 25 kcal/mol), making it susceptible to ring-opening reactions under appropriate catalytic conditions. thieme-connect.demagtech.com.cn These reactions provide a pathway to highly functionalized, linear three-carbon chains while retaining the stereochemistry at the benzylic carbon.

The ring-opening is typically catalyzed by Brønsted or Lewis acids. rsc.orgrsc.org In the presence of a nucleophile, the acid activates the oxetane oxygen, facilitating nucleophilic attack at one of the ring carbons. For a 3-substituted oxetane, the regioselectivity of the attack is influenced by both steric and electronic factors. magtech.com.cn

Recent studies have explored advanced catalytic systems for regioselective oxetane opening. For instance, zirconocene (B1252598) and photoredox catalysis have been used to achieve ring opening with a reversal of the typical regioselectivity. thieme-connect.deelsevierpure.com Other methods employ strong Lewis acids like B(C₆F₅)₃ in combination with hydrosilanes, which can lead to reductive ring-opening, sometimes accompanied by unexpected rearrangements like aryl migration. acs.org The choice of catalyst and nucleophile determines the final product, which is typically a 1,3-difunctionalized propane (B168953) derivative. While 3,3-disubstituted oxetanes are generally stable, they can undergo intramolecular ring-opening if a suitable internal nucleophile is present. nih.govchemrxiv.org

Table 5: Potential Regioselective Oxetane Ring-Opening Reactions

| Catalyst | Nucleophile (Nu-H) | General Conditions | Potential Product |

| Brønsted Acid (e.g., TfOH) | Water (H₂O) | Aprotic Solvent | 1-Phenyl-2-amino-4-hydroxy-butan-1-ol derivative |

| Lewis Acid (e.g., BF₃·OEt₂) | Alcohol (R-OH) | Aprotic Solvent | 1-Phenyl-2-amino-4-alkoxy-butan-1-ol derivative |

| Zirconocene/Photoredox | H-donor | Light, Additives | Reductive opening to a 1,3-diol derivative |

Spectroscopic and Advanced Analytical Characterization for Stereochemical Integrity

Determination of Enantiomeric Excess and Purity

Ensuring the enantiomeric purity of a chiral compound is a critical step in its characterization. Various analytical techniques are employed to separate and quantify the enantiomers of (R)-Oxetan-3-yl(phenyl)methanamine, thereby determining its enantiomeric excess (e.e.).

Chiral Chromatography (HPLC, GC)

Chiral chromatography is a cornerstone technique for the separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing chiral stationary phases (CSPs) are the most common methods. The principle lies in the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times.

For the analysis of chiral amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, have proven to be highly effective. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation.

Table 1: Illustrative Chiral HPLC Conditions for the Separation of Chiral Amines

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Retention Time (R-enantiomer) | tR1 |

| Retention Time (S-enantiomer) | tR2 |

Note: This table represents typical starting conditions for method development for a chiral amine and would require optimization for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy is a powerful tool for structural elucidation and can also be adapted for the determination of enantiomeric excess. Since enantiomers have identical NMR spectra in an achiral environment, the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs) is necessary. These agents form transient diastereomeric complexes with the enantiomers, which have distinct NMR spectra.

Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used to induce chemical shift differences between the signals of the two enantiomers. The protons closest to the chiral center of this compound would exhibit the largest induced shifts, allowing for the integration of the corresponding signals to determine the enantiomeric ratio.

Alternatively, chiral solvating agents, which are chiral molecules that form non-covalent diastereomeric complexes with the analyte through interactions like hydrogen bonding, can also be employed. The resulting chemical shift non-equivalence allows for the quantification of each enantiomer.

Comprehensive Structural Elucidation of this compound and its Derivatives

Beyond determining enantiomeric purity, a full structural confirmation is essential. A combination of high-resolution mass spectrometry and advanced NMR techniques provides a detailed picture of the molecular structure, while X-ray crystallography can offer the definitive assignment of the absolute configuration.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a fundamental technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, the exact molecular formula of this compound can be confirmed. This is crucial for verifying the identity of the synthesized compound and distinguishing it from potential impurities or byproducts. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, which typically yields the protonated molecule [M+H]⁺.

Table 2: Theoretical HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₄NO⁺ | 164.1070 |

Note: This table provides the theoretical exact mass for the protonated molecule. Experimental data should match this value within a few parts per million (ppm).

Advanced NMR Spectroscopic Techniques (e.g., 2D NMR)

While ¹H and ¹³C NMR provide primary structural information, two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule. For this compound, COSY would show correlations between the methine proton and the protons of the oxetane (B1205548) ring, as well as the protons within the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the ¹³C signals based on the known ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton by identifying long-range connectivities, for instance, between the protons of the phenyl group and the benzylic carbon.

Together, these 2D NMR experiments provide a comprehensive and definitive map of the molecular structure of this compound.

X-ray Crystallography for Absolute Configuration Assignment

While chromatographic and spectroscopic methods can determine the relative amounts of enantiomers, X-ray crystallography on a single crystal is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a crystal of a salt of this compound with a suitable chiral acid, the precise three-dimensional arrangement of the atoms in space can be determined.

The determination of the absolute configuration relies on the anomalous dispersion effect. When using X-rays of a suitable wavelength, the scattering from heavier atoms exhibits a phase shift that is dependent on the chirality of the crystal structure. The analysis of these small differences in the intensities of Friedel pairs of reflections (h,k,l and -h,-k,-l) allows for the assignment of the absolute stereochemistry, often expressed through the Flack parameter. A Flack parameter close to zero for a given enantiomer confirms that its absolute configuration has been correctly assigned.

Although a crystal structure for this compound itself is not publicly available, this technique remains the most definitive method for establishing its absolute stereochemistry.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Stereochemical Preferences

Computational studies, often using Density Functional Theory (DFT), can predict the preferred conformations. The introduction of substituents onto the oxetane (B1205548) ring typically enhances the degree of puckering to minimize unfavorable eclipsing interactions. acs.org For a 3-substituted oxetane, this puckering influences the spatial orientation of the phenylmethanamine group. The molecule will adopt a conformation that minimizes steric hindrance and optimizes electronic interactions, such as potential weak intramolecular hydrogen bonds or dispersion forces.

The stereochemistry is dictated by the (R)-configuration at the chiral center, which, combined with the ring's puckering, determines the facial exposure of the amine and the phenyl group. This fixed chirality is crucial for stereospecific interactions in chiral environments, such as with biological macromolecules.

Table 1: Calculated Conformational Properties of Substituted Oxetanes

This table illustrates how substitution affects the geometry of the oxetane ring, based on computational and experimental data for related structures.

| Property | Unsubstituted Oxetane acs.org | 3,3-Disubstituted Oxetane illinois.edu | (R)-Oxetan-3-yl(phenyl)methanamine (Predicted) |

| Puckering Angle | ~10.7° (at 90 K) | Increased puckering | Moderate puckering |

| Favored Conformation | Slightly puckered | Synclinal gauche favored | Puckered to minimize steric clash |

| Key Influences | Ring strain | Eclipsing interactions | Steric bulk of phenylmethanamine |

Reaction Mechanism Studies of Key Synthetic Transformations

Computational modeling is instrumental in elucidating the mechanisms of reactions used to synthesize this compound. A primary synthetic route is the reductive amination of an oxetan-3-one with a chiral phenylmethanamine or a related precursor.

DFT calculations can map the entire reaction pathway, including the formation of imine or enamine intermediates and their subsequent reduction. nih.gov These studies clarify the selectivity of reducing agents like sodium triacetoxyborohydride (B8407120) (STAB), which must preferentially reduce the iminium ion over the starting ketone. nih.gov Computational models show that the energetic barrier for hydride transfer to the iminium ion is significantly lower than for the transfer to the carbonyl group of the oxetan-3-one, explaining the high efficiency of this transformation. nih.gov

Another key transformation is the formation of the oxetane ring itself, often via intramolecular cyclization (Williamson ether synthesis). acs.org Theoretical studies can model the transition state of this SN2 reaction, helping to optimize reaction conditions by identifying the most favorable leaving groups and solvent effects that lower the activation energy for ring closure. acs.org More advanced synthetic methods, such as those involving the ring expansion of chiral epoxides, have also been studied computationally to understand the stereochemical outcomes. illinois.edu

Table 2: Computed Activation Energies for Reductive Amination Steps

This table provides a hypothetical comparison of activation energies (ΔG‡) for competing reduction pathways during reductive amination, as would be determined by DFT studies.

| Reaction Step | Reactants | Product | Predicted ΔG‡ (kcal/mol) | Rationale for Selectivity |

| Iminium Reduction | Iminium ion + Hydride Source | Amine | Lower | The iminium ion is a more electrophilic and sterically accessible intermediate for the hydride reagent. nih.gov |

| Ketone Reduction | Ketone + Hydride Source | Alcohol | Higher | The direct reduction of the ketone is kinetically disfavored compared to the reduction of the more reactive iminium intermediate. nih.gov |

Prediction of Reactivity and Selectivity in Derivatization

Computational methods are highly effective in predicting how this compound will behave in subsequent chemical reactions. The primary sites for derivatization are the nucleophilic secondary amine and the oxetane ring, which can undergo ring-opening under certain conditions. magtech.com.cn

Amine Reactivity : The nitrogen atom of the amine is the most nucleophilic center. Molecular electrostatic potential (MEP) maps can visualize the electron-rich area around the nitrogen lone pair, confirming it as the primary site for electrophilic attack (e.g., acylation, alkylation). The electron-withdrawing inductive effect of the adjacent oxetane ring reduces the basicity (pKa) of the amine compared to a similar acyclic amine. nih.gov This modulation of basicity is a key feature, making the amine less prone to protonation under physiological conditions while retaining sufficient nucleophilicity for synthetic transformations. nih.govacs.org

Oxetane Ring-Opening : While relatively stable, the strained oxetane ring can be opened by strong nucleophiles or under acidic conditions. magtech.com.cn Computational studies can predict the regioselectivity of this opening. Under nucleophilic conditions, attack is favored at the less sterically hindered C2 or C4 positions. magtech.com.cn Under acidic catalysis, a carbocation-like intermediate may form, potentially stabilized at the C3 position, leading to attack at the more substituted carbon. researchgate.netnih.gov Frontier Molecular Orbital (FMO) analysis, specifically mapping the Lowest Unoccupied Molecular Orbital (LUMO), can identify the most electrophilic carbons in the ring, predicting where a nucleophile will attack.

Molecular Docking and Ligand Design Principles

In medicinal chemistry, the oxetane motif is highly valued as a "bioisostere"—a substituent that mimics the size and shape of other common chemical groups (like gem-dimethyl or carbonyl) but with improved physicochemical properties. illinois.eduacs.org this compound serves as a chiral building block for more complex drug candidates. Molecular docking simulations are used to predict how these larger molecules will bind to biological targets like proteins or enzymes.

Key principles derived from docking studies of oxetane-containing ligands include:

Hydrogen Bond Acceptor : The oxygen atom of the oxetane ring is an effective hydrogen bond acceptor, capable of forming crucial interactions with amino acid residues like serine, asparagine, or threonine in a protein's binding pocket. acs.orgnih.gov

Conformational Rigidity : The rigid, three-dimensional structure of the oxetane ring helps to lock the conformation of the molecule. acs.orgnih.gov This pre-organization reduces the entropic penalty upon binding, potentially leading to higher binding affinity. A docking model might show the oxetane moiety serving as a conformational control element rather than directly interacting with the protein. nih.govacs.org

Improved Physicochemical Properties : As a design element, the polar oxetane group often increases aqueous solubility and metabolic stability while reducing lipophilicity (LogD) when replacing less polar groups like a cyclobutane (B1203170) or gem-dimethyl group. acs.orgnih.gov This can lead to better pharmacokinetic profiles.

Vectorial Orientation : The defined stereochemistry and rigid structure of the this compound scaffold provide a precise vector to orient the phenyl group and any further substitutions toward specific regions of a binding site to engage in favorable π-π stacking or hydrophobic interactions. nih.gov

Table 3: Common Interactions of Oxetane-Containing Ligands in Molecular Docking

This table summarizes the types of non-covalent interactions that the oxetane motif and adjacent groups can form within a protein binding site, as predicted by molecular docking.

| Interacting Moiety | Type of Interaction | Potential Protein Residue Partner(s) | Significance in Ligand Design |

| Oxetane Oxygen | Hydrogen Bond (Acceptor) | Ser, Thr, Asn, Gln, Tyr | Anchors the ligand in the binding site. nih.gov |

| Amine N-H | Hydrogen Bond (Donor) | Asp, Glu, Carbonyl backbone | Provides directional binding and specificity. |

| Phenyl Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, His / Leu, Val, Ile | Enhances binding affinity through non-polar interactions. nih.gov |

| Oxetane Ring (as a whole) | van der Waals / Hydrophobic | Aliphatic/Aromatic residues | Occupies a specific volume, providing shape complementarity. |

Future Research Directions and Innovations for R Oxetan 3 Yl Phenyl Methanamine

Development of Next-Generation Enantioselective Synthetic Methodologies

The creation of enantiomerically pure chiral amines is a cornerstone of pharmaceutical development, as the specific three-dimensional arrangement of a molecule is often critical to its biological activity. nih.govnih.gov While traditional methods for producing single-enantiomer compounds exist, the focus of future research is on developing more efficient and highly selective next-generation synthetic methodologies. For (R)-Oxetan-3-yl(phenyl)methanamine and related structures, this involves moving beyond classical resolution techniques toward more sophisticated catalytic approaches.

Significant progress has been made in the asymmetric hydrogenation (AH) of imines and enamines using transition metal catalysts, which represents a primary route to chiral amines. nih.govnih.gov Future work will likely focus on the discovery of novel chiral phosphorus ligands and metal catalysts that can provide even higher enantioselectivity and yields for substrates containing the oxetane (B1205548) motif. nih.gov

Beyond metal catalysis, emerging areas of intense research include:

Biocatalysis: The use of enzymes, such as engineered halohydrin dehalogenases, offers a highly selective and sustainable route to chiral oxetanes. researchgate.net Recent breakthroughs have demonstrated that biocatalytic platforms can achieve the synthesis of both enantiomers of chiral oxetanes with excellent enantiomeric excess (>99 e.e.) and can be scaled for large-scale production. researchgate.net Further engineering of enzymes could create bespoke biocatalysts specifically optimized for producing complex oxetane amines.

Organocatalysis: Metal-free catalytic systems are gaining traction for their benign environmental profile. rsc.org The development of novel organocatalytic Mannich reactions, for example, could provide a direct and straightforward pathway to α-(3-pyrrolyl)methanamines and other heterocyclic methanamines, a strategy that could be adapted for phenyl-containing targets. rsc.org

Photocatalysis: Visible-light-mediated reactions represent a green and mild approach to synthesis. rsc.org Research into photoinduced ring contractions or C-H functionalization could unveil entirely new, efficient pathways to functionalized oxetanes under catalyst-free conditions. rsc.orgacs.org

A summary of emerging synthetic strategies is presented below.

| Synthetic Strategy | Key Features | Potential Advantages for Oxetane Amines |

| Advanced Asymmetric Hydrogenation | Novel chiral phosphorus ligands and transition metal catalysts. nih.gov | High efficiency and enantioselectivity for a wide range of amine precursors. nih.govnih.gov |

| Biocatalysis (Enzyme Engineering) | Use of engineered enzymes like halohydrin dehalogenases. researchgate.net | Exceptional enantioselectivity (>99% e.e.), sustainable, and scalable. researchgate.net |

| Organocatalysis | Metal-free catalysts for reactions like asymmetric Mannich additions. rsc.org | Environmentally benign, avoids metal contamination, direct access to complex amines. rsc.org |

| Photocatalysis | Utilizes visible light to drive reactions under mild, often catalyst-free conditions. rsc.org | Green methodology, operational simplicity, and tolerance of various functional groups. rsc.org |

Exploration of Novel Applications as a Privileged Chiral Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, serving as a versatile foundation for drug discovery. The oxetane ring, particularly when combined with a chiral amine, is increasingly recognized for its potential as such a scaffold. digitellinc.comnih.govnih.gov Its value stems from a combination of desirable properties: low molecular weight, high polarity, and a distinct three-dimensional structure that allows for the exploration of new chemical space. nih.govacs.org

Future research will focus on leveraging the this compound framework as a key building block to generate libraries of diverse compounds. The strategic placement of the oxetane moiety can significantly improve the drug-like properties of a lead compound. nih.gov For instance, the polar, sp³-rich character of the oxetane can enhance aqueous solubility and metabolic stability while avoiding the increase in lipophilicity that often accompanies efforts to add steric bulk. nih.govacs.org

Researchers are actively exploring the use of oxetane-containing building blocks in fragment-based drug discovery and for creating novel PROTAC (Proteolysis Targeting Chimera) linkers and other complex molecular architectures. digitellinc.comchemrxiv.org The development of new reagents, such as oxetane sulfonyl fluorides, enables the coupling of the oxetane motif to a wide range of nucleophiles, further expanding the diversity of accessible structures. chemrxiv.orgacs.org This modularity allows chemists to systematically investigate how the chiral oxetane amine scaffold interacts with different biological targets, potentially leading to new therapies for a range of diseases.

Green Chemistry Principles in the Synthesis of Oxetane Amines

The chemical industry is increasingly driven by the principles of green chemistry, which prioritize sustainability, waste reduction, and the use of renewable resources. ontosight.ai The synthesis of oxetanes and their derivatives is an active area for the application of these principles. Future innovations will emphasize the development of environmentally benign and efficient manufacturing processes for compounds like this compound.

Key directions in green chemistry for oxetane amine synthesis include:

Catalyst-Free and Light-Induced Reactions: Methodologies that operate under mild conditions without the need for metal catalysts are highly desirable. rsc.org Photochemical ring contractions using visible light offer a prime example, providing functionalized oxetanes with high functional-group tolerance and operational simplicity. rsc.org

Enzymatic Catalysis: As mentioned, biocatalysis is a cornerstone of green chemistry. ontosight.ai Using microorganisms or isolated enzymes to catalyze reactions can reduce energy consumption and waste generation significantly. researchgate.netontosight.ai

Flow Chemistry: The use of continuous flow reactors can improve the safety, efficiency, and scalability of chemical processes. researchgate.net This technology offers precise control over reaction conditions and can be particularly advantageous for managing the reactivity of strained ring systems like oxetanes.

Use of Sustainable Reagents and Solvents: Research is ongoing to replace hazardous reagents and conventional organic solvents with greener alternatives. umons.ac.beresearchgate.net This includes exploring the use of carbon dioxide as a C1 feedstock for producing related carbonate polymers, showcasing a move towards carbon capture and utilization in chemical synthesis. umons.ac.be

These approaches collectively aim to create synthetic routes that are not only scientifically advanced but also economically and environmentally sustainable.

Bioisosteric Replacements and Strategic Modifications in Chemical Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one functional group is swapped for another to improve a molecule's pharmacological profile without losing its desired biological activity. spirochem.com The oxetane ring has emerged as a highly effective bioisostere for several common chemical motifs, and this will be a major avenue of future research for derivatives like this compound. nih.govacs.org

The oxetane moiety is frequently used as a replacement for:

Carbonyl Groups: The oxetane ring can mimic the hydrogen bond accepting capability of a ketone but is less electrophilic and can improve metabolic stability. nih.govethz.ch This switch can also alter the conformation of a molecule, potentially leading to better target engagement. ethz.ch

Gem-Dimethyl Groups: Replacing a gem-dimethyl group with an oxetane introduces polarity and can significantly improve aqueous solubility and reduce lipophilicity, key properties for drug efficacy. nih.govnih.govacs.org

Amides: The 3-amino-oxetane structure is considered an excellent bioisostere for amides, offering a way to fine-tune physicochemical properties and potentially circumvent issues related to amide bond hydrolysis. nih.govresearchgate.net

The table below summarizes common bioisosteric replacements involving the oxetane ring.

| Original Functional Group | Bioisosteric Replacement | Key Physicochemical Improvements |

| Carbonyl (e.g., Ketone) | Oxetane | Improved metabolic stability, reduced lipophilicity, altered conformation. nih.govnih.govethz.ch |

| Gem-Dimethyl | Oxetane | Increased polarity and aqueous solubility, reduced lipophilicity. nih.govacs.org |

| Amide | 3-Amino-Oxetane | Modulation of pKa, improved metabolic profile, novel structural geometry. nih.govresearchgate.net |

| Carboxylic Acid | Oxetan-3-ol | Lower acidity, potentially improved CNS penetration. nih.gov |

Future research will involve the strategic incorporation of the this compound scaffold into known drug molecules to systematically evaluate its impact on potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. spirochem.com This rational design approach, guided by computational modeling and empirical data, will continue to unlock the full potential of this valuable chiral building block in the development of next-generation therapeutics.

Q & A

What are the established synthetic routes for (R)-Oxetan-3-yl(phenyl)methanamine, and how do they address stereochemical control?

Basic:

The compound is typically synthesized via reductive amination or catalytic hydrogenation. For example, reductive amination of oxetan-3-yl(phenyl)ketone with a chiral amine precursor using sodium cyanoborohydride can yield the (R)-enantiomer. Stereochemical control is achieved using chiral catalysts or resolving agents like tartaric acid derivatives .

Advanced:

Advanced methods employ asymmetric hydrogenation with Ru-BINAP complexes or enzymatic resolution. For instance, Raney-Ni under hydrogenation conditions (10 sec H₂ sparging, 12 h reaction) ensures selective reduction of nitriles to amines while preserving the oxetane ring . Chiral HPLC (e.g., Chiralpak IA column) is critical for validating enantiomeric excess (>98%) .

How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Basic:

Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). Standardize protocols using validated models (e.g., p97 ATPase inhibition assays) and cross-reference with structural analogs like [3-(4-isopropylpiperazin-1-yl)oxetan-3-yl]methanamine to confirm target specificity .

Advanced:

Conduct meta-analyses of published IC₅₀ values and employ computational docking studies to identify binding site interactions. For example, molecular dynamics simulations of the oxetane ring’s conformational flexibility can explain discrepancies in activity across studies .

What analytical techniques are recommended for assessing the enantiomeric purity of this compound?

Basic:

Chiral HPLC with polysaccharide-based columns (e.g., Chiralcel OD-H) and polarimetric analysis are standard. Retention times and optical rotation ([α]²⁵_D = -40° for related amines) provide quantitative purity data .

Advanced:

High-resolution NMR with chiral solvating agents (e.g., Eu(hfc)₃) or mass spectrometry coupled with ion mobility separation can differentiate enantiomers. For example, collision cross-section (CCS) measurements via drift-tube ion mobility resolve stereoisomers with ≥99% accuracy .

How should researchers handle stability and storage challenges for this compound?

Basic:

Store at -20°C in amber vials under argon to prevent oxidation. Purity degradation (>5% over 6 months) can be monitored via periodic LC-MS analysis .

Advanced:

Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways. Oxetane ring opening under acidic conditions is a key instability; buffered solutions (pH 6–8) mitigate this .

What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Basic:

Introduce substituents via Buchwald-Hartwig amination or Suzuki coupling on the phenyl ring. For example, fluorination at the para position enhances metabolic stability .

Advanced:

Use late-stage diversification with photoredox catalysis to functionalize the oxetane ring. A reported method employs Ir(ppy)₃ and visible light to install trifluoromethyl groups at the 3-position, improving target affinity .

How can researchers validate the biological activity of this compound in complex models?

Advanced:

Employ 3D tumor spheroids or patient-derived xenografts (PDX) for in vivo efficacy. Pharmacokinetic studies in rodents (e.g., t₁/₂ = 2.5 h, CL = 15 mL/min/kg) guide dosing regimens. Compare with analogs like [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine to assess off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.